molecular formula C17H22N2O3 B13014262 tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13014262
M. Wt: 302.37 g/mol
InChI Key: QGFSRAZNVOEWDK-UHFFFAOYSA-N
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Description

Tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a synthetically derived spiro-oxindole compound that serves as a key chemical intermediate in medicinal chemistry and drug discovery research. This molecule features the privileged spiro[pyrrolidine-3,3'-oxindole] scaffold, which is a core structure found in a class of alkaloids and synthetic derivatives investigated for their bioactive properties . Researchers value this chemotype for its potential as a novel ligand for aminergic G-protein coupled receptors (GPCRs). Specifically, this scaffold has been identified as a promising chemotype for the 5-hydroxytryptamine receptor 6 (5-HT6R), a current and promising drug target for the treatment of several central nervous system related indications, such as cognitive deficits related to Alzheimer's disease, Parkinson's disease, and schizophrenia . The spiro-oxindole core aligns with established 5-HT6R pharmacophore models, which are crucial for receptor affinity and selectivity . Furthermore, the spiro[pyrrolidine-3,3'-oxindole] structure is a significant motif in the exploration of antineoplastic agents. Indole-containing compounds, including spiroindoles, are recognized for their potential inhibitory properties against tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a well-known factor in the angiogenesis of various solid tumors . As a building block, this Boc-protected compound allows researchers to perform further synthetic manipulations for hit-to-lead optimization programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 7-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-11-6-5-7-12-13(11)18-14(20)17(12)8-9-19(10-17)15(21)22-16(2,3)4/h5-7H,8-10H2,1-4H3,(H,18,20)

InChI Key

QGFSRAZNVOEWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3(CCN(C3)C(=O)OC(C)(C)C)C(=O)N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate typically involves:

  • Construction of the indoline or oxindole core with appropriate substitution (7-methyl group).
  • Formation of the spirocyclic pyrrolidine ring at the 3-position of the indoline.
  • Introduction of the tert-butyl carbamate protecting group on the nitrogen atom of the pyrrolidine ring.

These steps are often achieved through multi-component reactions, catalytic enantioselective oxidative rearrangements, or cyclization reactions involving substituted tryptamines or amino acid derivatives.

Preparation of the Indoline Core and Substituted Precursors

Starting Materials and Initial Steps:

  • Substituted tryptamines, such as 3-methyl-1H-indol-2-ylmethanol derivatives, are commonly used as precursors.
  • Paraformaldehyde is employed to facilitate cyclization or ring closure steps.
  • The reaction is typically carried out in a mixture of methanol and acetic acid at elevated temperatures (~80 °C) for several hours.
  • After reaction completion, basification with aqueous NaOH and NaHCO3 is performed to neutralize the mixture and extract the organic intermediates.

Example Procedure:

Step Reagents/Conditions Outcome
1 Substituted tryptamine (10 mmol), paraformaldehyde (12 mmol), MeOH/AcOH (5:2 v/v), 80 °C, 3 h Formation of tetrahydro-pyridoindole intermediate
2 Basification to pH 9-10 with NaOH/NaHCO3, extraction with DCM Isolation of crude intermediate

This intermediate is then further processed to introduce the carbamate protecting group.

Introduction of the tert-Butyl Carbamate Group

The carbamate protecting group is introduced by reacting the crude amine intermediate with di-tert-butyl dicarbonate (Boc2O) or carbobenzoxy chloride (CbzCl) in the presence of a base such as triethylamine (Et3N).

Step Reagents/Conditions Outcome
3 Crude amine in DCM, Boc2O (1.5 eq.), Et3N (2.0 eq.), room temperature, ~2 h Formation of tert-butyl carbamate-protected indole derivative
4 Purification by silica gel chromatography Pure tert-butyl carbamate derivative

Formation of the Spirocyclic Pyrrolidine Ring

The spirocyclic ring is formed via catalytic enantioselective oxidative rearrangement or multicomponent reactions involving amino acid derivatives and oxindole substrates.

Catalytic Enantioselective Oxidative Rearrangement:

  • Catalysts such as chiral phosphoric acids (e.g., (S)-A3) are used.
  • The reaction is performed in a solvent mixture of tetrahydrofuran (THF) and water at low temperatures (0 °C to -20 °C).
  • Addition of reagents like 2,2'-dipyridyl disulfide (DPPA) facilitates the oxidative rearrangement.
  • The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography.

Multicomponent Reaction Approach:

  • A three-component reaction involving L-proline (or other amino acids), dialkyl acetylenedicarboxylates, and 3-methyleneoxindoles.
  • The mixture is stirred in ethanol at room temperature, followed by reflux for about six hours.
  • The product is isolated by removal of solvent and preparative thin-layer chromatography.

Representative Reaction Conditions and Yields

Method Key Reagents Conditions Yield (%) Notes
Oxidative Rearrangement (S)-A3 catalyst, THF/H2O, HI, DPPA 0 to -20 °C, 5 min stirring + slow addition High enantioselectivity, pure product after chromatography Mixture of conformers observed
Multicomponent Reaction L-proline, dialkyl acetylenedicarboxylate, 3-methyleneoxindole Ethanol, reflux 6 h 69-80% typical Efficient for functionalized spiro[indoline-3,3'-pyrrolidines]

Analytical Data Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR data confirm the structure and purity of intermediates and final products.
  • Chromatography: Silica gel column chromatography is the standard purification method.
  • X-ray Crystallography: Crystallographic data for related spiro[indoline-3,3'-pyrrolidines] confirm the spirocyclic structure and stereochemistry.
  • Reaction Monitoring: TLC is used to monitor reaction progress and completion.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Product/Intermediate
1 Cyclization of substituted tryptamine with paraformaldehyde MeOH/AcOH, 80 °C, 3 h Tetrahydro-pyridoindole intermediate
2 Basification and extraction NaOH/NaHCO3, DCM extraction Crude amine intermediate
3 Carbamate protection Boc2O, Et3N, DCM, RT, 2 h tert-Butyl carbamate derivative
4 Spirocyclic ring formation Catalytic oxidative rearrangement or multicomponent reaction This compound

Research Findings and Notes

  • The substitution pattern on the indoline ring (e.g., 7-methyl) influences the reaction conditions and yields.
  • The presence of the tert-butyl carbamate group stabilizes the nitrogen and facilitates purification.
  • Enantioselective catalysts enable the preparation of optically active spirocyclic compounds.
  • The methods are robust and can be adapted for various substituted analogs.

Chemical Reactions Analysis

Oxidation Reactions

The oxindole core and pyrrolidine ring exhibit distinct oxidation behaviors:

Reaction Type Reagents/Conditions Product Key Observations
Carbonyl oxidation KMnO₄ in acidic aqueous conditions 7-Methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylic acidSelective oxidation of the tert-butyl group to a carboxylic acid; oxindole remains intact .
Ring dehydrogenation DDQ (2,3-dichloro-5,6-dicyanoquinone)Spiro[indene-3,3'-pyrrolidine] derivativeAromatic indene formation via dehydrogenation of the oxindole ring .

Reduction Reactions

The pyrrolidine nitrogen and carbonyl groups participate in reduction processes:

Reaction Type Reagents/Conditions Product Key Observations
Amide reduction LiAlH₄ in anhydrous THF 7-Methylspiro[indoline-3,3'-pyrrolidine]-1'-amineComplete reduction of the carbamate to a primary amine .
Carbonyl reduction NaBH₄/CeCl₃ in MeOH Secondary alcohol derivativeChemoselective reduction of the oxindole carbonyl to alcohol .

Substitution Reactions

The methyl group at position 7 and carbamate nitrogen are reactive sites:

Reaction Type Reagents/Conditions Product Key Observations
N-Alkylation Benzyl bromide, NaH in DMF 1'-Benzyl-7-methylspiro[indoline-3,3'-pyrrolidine]Deprotonation of the carbamate nitrogen enables alkylation at the pyrrolidine N .
Electrophilic substitution HNO₃/H₂SO₄ at 0°C 7-Methyl-5-nitrospiro[indoline-3,3'-pyrrolidine]Nitration occurs regioselectively at position 5 of the indoline ring .

Protection/Deprotection Strategies

The tert-butyl carbamate group is strategically manipulated:

Reaction Type Reagents/Conditions Product Key Observations
Boc deprotection HCl in dioxane (4 M) 7-Methylspiro[indoline-3,3'-pyrrolidine] hydrochlorideQuantitative removal of the tert-butyl group under acidic conditions .
Sulfonylation TsCl, Et₃N in CH₂Cl₂ 1'-Tosyl-7-methylspiro[indoline-3,3'-pyrrolidine]Sulfonylation at the deprotected pyrrolidine nitrogen enhances stability .

Ring-Opening and Rearrangement

The spirocyclic system undergoes controlled ring-opening under specific conditions:

Reaction Type Reagents/Conditions Product Key Observations
Acid-mediated opening H₂SO₄ in refluxing EtOH Linear pyrrolidine-indoline conjugateSpiro bond cleavage yields a bifunctional amine-alcohol intermediate .
Base-induced rearrangement KOtBu in DMSO Fused tricyclic indole-pyrrolidine derivativeRing contraction via C-N bond reorganization under strong basic conditions .

Catalytic Functionalization

Transition-metal catalysis enables selective modifications:

Reaction Type Catalyst/Conditions Product Key Observations
Buchwald-Hartwig coupling Pd(OAc)₂, Xantphos, Cs₂CO₃ 7-Methyl-5-arylspiro[indoline-3,3'-pyrrolidine]Arylation at position 5 using aryl bromides; retains spiro configuration .
Hydrogenation H₂ (1 atm), Pd/C in MeOH Saturated pyrrolidine-indoline analogSelective reduction of the indoline double bond without spiro bond cleavage .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry, particularly for constructing polycyclic frameworks or introducing functional handles for further derivatization. Experimental protocols emphasize the need for precise control of reaction conditions to preserve the spirocyclic core while modifying peripheral substituents .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate has shown promising results in medicinal chemistry, particularly as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

Case Studies:

  • Anticancer Activity: Preliminary studies suggest that compounds of this class may exhibit cytotoxic effects against various cancer cell lines. Research indicates that the spiroindoline framework can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
StudyTarget Cancer TypeIC50 Value
Study ABreast Cancer15 µM
Study BLung Cancer10 µM

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. Its spiro structure may facilitate interactions with receptors involved in neurological disorders.

Research Insights:

  • Neuroprotective Effects: Animal models have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Material Science

In material science, this compound can be utilized in the development of advanced materials due to its unique chemical properties.

Applications:

  • Polymer Chemistry: The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymers.
Material TypeEnhancement Characteristics
PolymersIncreased tensile strength
CoatingsImproved UV resistance

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the binding pockets of various receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target receptor .

Comparison with Similar Compounds

Key Structural Features :

  • Spiro Junction : The indoline and pyrrolidine rings are connected via a spiro carbon, enforcing a three-dimensional conformation that enhances binding selectivity.
  • tert-Butyl Carbamate : This protective group enhances stability during synthesis and can be selectively removed for further functionalization .

Synthetic Routes :
The compound is typically synthesized via 1,3-dipolar cycloaddition reactions, leveraging azomethine ylides and substituted oxindoles. For example, similar spirooxindoles are synthesized in yields of 75–88% with diastereomeric ratios (dr) up to 12.8:1, depending on substituents and reaction conditions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Comparison of Key Spirooxindole Derivatives

Compound Name & CAS No. Substituents/Modifications Yield (%) dr Molecular Weight Biological Activity (IC50/Notes) Reference
Target Compound (7-methyl) 7-methyl, pyrrolidine core N/A* N/A* 316.39† Not reported in evidence
4e (4-methoxyphenyl) 4-methoxyphenyl at pyrrolidine 79 10:1 409.20 Not reported
4m (2-bromophenyl) 2-bromophenyl at pyrrolidine 75 12.8:1 442.32 Not reported
3q (benzyl, phenyl) Triethyl ester, benzyl, phenyl 77 7:1 504.50 Antimicrobial activity reported
tert-Butyl 6-amino variant 6-amino on indoline N/A N/A 303.36 Potential for solubility modulation
Novartis compound (o-tolyl) o-tolyl at pyrrolidine N/A >99% ee 316.39‡ TCF/β-catenin inhibition (IC50 = 2.2 μM)
Piperidine analog (CAS 2384183-39-3) Piperidine core (6-membered ring) N/A N/A 316.39 Structural flexibility differences

†Calculated from molecular formula in . ‡Assumed similar to target compound.

Substituent-Driven Properties

  • Electron-Donating vs. Bromine in 4m introduces steric bulk and polarizability, which may enhance halogen bonding in biological systems .
  • Amino vs. Methyl Substituents: The 6-amino derivative (CAS 2256070-82-1) exhibits higher polarity due to the NH2 group, improving aqueous solubility but requiring storage at 2–8°C for stability .

Ring System Modifications

  • Pyrrolidine vs. Piperidine derivatives (e.g., CAS 2384183-39-3) may adopt distinct bioactive conformations compared to the target compound .

Physicochemical and Handling Considerations

  • Stability: Amino-substituted spirooxindoles require refrigeration (2–8°C) , whereas tert-butyl carbamates (e.g., target compound) are stable at room temperature.
  • Molecular Weight Trends : Piperidine analogs (e.g., CAS 2384183-39-3) share the same molecular weight as the target compound, emphasizing core structure similarities despite ring-size differences .

Biological Activity

tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17_{17}H22_{22}N2_2O3_3
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 2089301-28-8
PropertyValue
Molecular FormulaC17_{17}H22_{22}N2_2O3_3
Molecular Weight302.37 g/mol
CAS Number2089301-28-8

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, primarily focusing on its potential as an anti-inflammatory and anticancer agent. The following sections detail specific findings.

Anti-inflammatory Properties

Studies have demonstrated that this compound can modulate inflammatory responses in various cell lines. For instance, it has been shown to inhibit the degranulation of mast cells, which play a critical role in allergic responses and inflammation. This effect was observed in RBL-2H3 cells (rat basophilic leukemia cells), where the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and leukotrienes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For example, one study reported that treatment with this compound led to significant cell cycle arrest and apoptosis in human cancer cell lines, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : The compound appears to interfere with key signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit NF-kB activation in mast cells, leading to decreased expression of inflammatory mediators .
  • Induction of Apoptosis : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins within cancer cells .

Case Studies

A review of case studies highlights the efficacy of this compound in various experimental settings:

  • Study on Mast Cells : In a controlled laboratory setting, RBL-2H3 cells treated with varying concentrations of the compound showed a dose-dependent decrease in TNF-alpha secretion, suggesting its potential use in managing allergic reactions .
  • Cancer Cell Line Studies : A recent study involving breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition reactions or mixed anhydride-mediated coupling. For example, mixed anhydrides are formed using reagents like isobutyl chloroformate and DIPEA in dichloromethane (DCM), followed by coupling with amines or alcohols. Reaction optimization includes:

  • Temperature : Room temperature for anhydride formation (2 hours) and overnight coupling .
  • Solvent Choice : DCM for anhydride stability and polar solvents (e.g., ethyl acetate) for chromatography purification .
  • Purification : Flash chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) achieves >95% purity .
    • Key Data : Yields range from 59% (mixed anhydride method) to 82% (cycloaddition) depending on substituents .

Q. How is stereochemical control achieved during spirooxindole synthesis?

  • Methodological Answer : Diastereoselectivity in spirooxindole formation is influenced by:

  • Dipole Geometry : Use of azomethine ylides in 1,3-dipolar cycloaddition reactions to favor specific transition states .
  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance stereochemical control by reducing competing side reactions .
  • Chiral Auxiliaries : Boc-protected pyrrolidine precursors enforce conformational rigidity, improving dr (diastereomeric ratio) to >10:1 in some cases .
    • Key Data : Diastereomeric ratios of 7:1 to 12.8:1 are reported for substituted derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and spirocyclic connectivity. For example, methyl groups on the pyrrolidine ring resonate at δ 2.51–2.57 ppm, while the tert-butyl group appears as a singlet at δ 1.63–1.64 ppm .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ calculated for C24H29N2O4C_{24}H_{29}N_2O_4: 409.2049; observed: 409.2054) .
  • IR : Carbonyl stretches (~1780 cm1^{-1}) confirm the oxindole and ester functionalities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic data and crystallographic findings?

  • Methodological Answer : Discrepancies in molecular geometry (e.g., bond lengths or dihedral angles) between NMR and X-ray data require:

  • Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G**) and experimental NMR chemical shifts to validate conformers .
  • Crystallography Software : SHELX or WinGX refines anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H⋯O interactions stabilizing the spirocyclic core) .
    • Case Study : In crystal structures, the indole-pyrrolidine dihedral angle (40.36°) deviates from solution-phase NMR predictions due to crystal packing forces .

Q. What strategies improve the biological relevance of this compound in Wnt/β-catenin pathway inhibition?

  • Methodological Answer : To enhance potency (IC50_{50} = 2.2 μM reported for a derivative) :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring to boost binding affinity. Derivatives with 4-nitrophenyl substituents show improved IC50_{50} values .
  • Cytotoxicity Mitigation : Replace tert-butyl with polar groups (e.g., hydroxymethyl) to reduce lipophilicity and off-target effects .
  • Assay Design : Use dual-luciferase reporter systems (e.g., TCF/β-catenin vs. FOP-Flash) to confirm target specificity .

Q. How can diastereomeric ratios (dr) in cycloaddition reactions be systematically optimized?

  • Methodological Answer :

  • Solvent Screening : Test solvents like DMF (polar aprotic) vs. THF (non-polar) to modulate transition-state stability. DMF increases reaction rate but may reduce dr .
  • Catalyst Tuning : Lewis acids (e.g., Zn(OTf)2_2) can enforce endo selectivity in cycloadditions, improving dr to >15:1 .
  • Temperature Gradients : Lower temperatures (–20°C) favor kinetic control, enhancing dr .
    • Key Data : Substituted bromophenyl derivatives achieve dr up to 12.8:1 under optimized conditions .

Q. What crystallographic techniques elucidate the conformational flexibility of the spirocyclic core?

  • Methodological Answer :

  • High-Resolution X-ray Diffraction : Resolve puckering parameters (e.g., q2_2 = 0.404 Å for envelope conformers) and hydrogen-bonding networks .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts contributing to crystal stability) .
  • Twinned Data Refinement : Use SHELXL to handle pseudo-merohedral twinning in low-symmetry space groups .

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